[4-(2-Propenoyloxy)phenyl]methanol
CAS No.: 170108-96-0
Cat. No.: VC6221021
Molecular Formula: C10H10O3
Molecular Weight: 178.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170108-96-0 |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.187 |
| IUPAC Name | [4-(hydroxymethyl)phenyl] prop-2-enoate |
| Standard InChI | InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-6,11H,1,7H2 |
| Standard InChI Key | YLOBZHKTBAJESJ-UHFFFAOYSA-N |
| SMILES | C=CC(=O)OC1=CC=C(C=C1)CO |
Introduction
Structural Characteristics and Nomenclature
Key Functional Group Differentiation
| Property | [4-(2-Propenoyloxy)phenyl]methanol (Theoretical) | [4-(Prop-2-en-1-yloxy)phenyl]methanol (CAS 3256-45-9) |
|---|---|---|
| Functional Group | Ester (acyloxy) | Ether (allyloxy) |
| Molecular Formula | C₁₀H₁₀O₃ | C₁₀H₁₂O₂ |
| Reactivity | Hydrolysis-prone ester linkage | Ether stability with allyl π-system |
The allyl ether variant’s structure is confirmed by its IUPAC name (4-prop-2-enoxyphenyl)methanol, SMILES C=CCOC1=CC=C(C=C1)CO, and molecular weight of 164.2 g/mol .
Synthesis Pathways
Williamson Ether Synthesis for Allyl Ether Analog
[4-(Prop-2-en-1-yloxy)phenyl]methanol is synthesized via Williamson ether synthesis, a method applicable to analogous compounds:
-
Alkylation of Phenolic Precursors: Reaction of 4-hydroxybenzyl alcohol with allyl bromide under basic conditions (e.g., NaH/DMF).
-
Optimized Conditions:
This route avoids esterification, favoring ether formation due to the nucleophilic phenolic oxygen.
Theoretical Synthesis of the Ester Variant
For the hypothetical ester [4-(2-Propenoyloxy)phenyl]methanol, plausible methods include:
-
Steglich Esterification: Coupling 4-hydroxybenzyl alcohol with acrylic acid using DCC/DMAP.
-
Acid Chloride Route: Reaction with acryloyl chloride in the presence of a base (e.g., pyridine).
No experimental data exists in the provided sources for this pathway, necessitating further research.
Physicochemical Properties
Allyl Ether Derivative (CAS 3256-45-9)
The allyl group introduces π-π conjugation, enhancing UV activity (λmax ~270 nm) .
Applications in Organic Synthesis
Intermediate for Pharmaceutical Derivatives
-
2-Amino-nicotinic Acid Benzyl Esters: The allyl ether serves as a key precursor, enabling O-alkylation reactions to construct heterocyclic pharmacophores .
-
Polymer Chemistry: Allyl functionalities participate in radical polymerization, forming cross-linked networks for hydrogels or coatings.
Future Research Directions
-
Synthetic Exploration: Develop efficient routes for the ester variant, comparing reactivity to ether analogs.
-
Biological Screening: Evaluate antimicrobial or anticancer activity of both compounds.
-
Material Science: Incorporate allyl/acryloyl groups into stimuli-responsive polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume